(3-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine hydrochloride
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Overview
Description
(3-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical and biological properties. The presence of the trifluoromethyl group often enhances the compound’s stability and bioactivity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of 4-trifluoromethylphenylhydrazine with an appropriate β-diketone, such as 3-methyl-2,4-pentanedione.
Amination: The resulting pyrazole intermediate is then subjected to amination.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially yielding a variety of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce various hydrogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is of interest due to its potential bioactivity. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although specific studies would be required to confirm these activities.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methyl-1-(4-(trifluoromethyl)phenyl)-1H
Properties
IUPAC Name |
[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.ClH/c1-8-9(6-16)7-18(17-8)11-4-2-10(3-5-11)12(13,14)15;/h2-5,7H,6,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROBXVCXMKJQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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